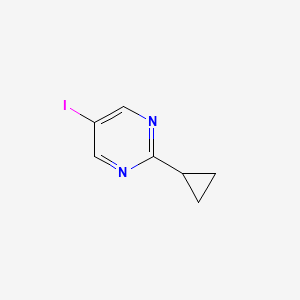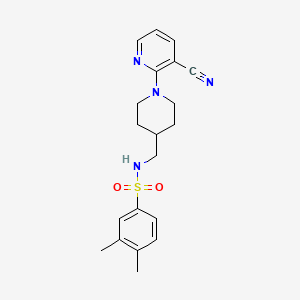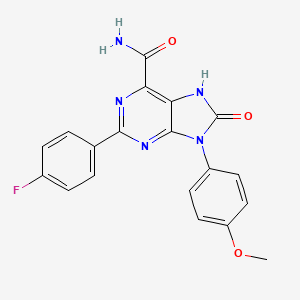
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide often involves steps that are meticulously designed to ensure selectivity and efficiency. A typical synthesis might involve nucleophilic substitution reactions, amidation, and cyclization steps, tailored to introduce the desired functional groups at specific positions on the purine ring. For example, the synthesis of related compounds has demonstrated the utility of orthoformate or orthopropionate in preparing substituted purines, indicating potential pathways that could be adapted for the synthesis of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide (Al‐Azmi et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is characterized by its purine core, which is a bicyclic structure consisting of a fused pyrimidine and imidazole ring. The presence of fluorophenyl and methoxyphenyl groups contributes to the molecule's physicochemical properties, such as its electronic configuration and potential interactions with biological molecules. Computational studies and X-ray crystallography of similar compounds provide insights into their conformations, hydrogen bonding, and molecular interactions, suggesting the potential for detailed structural analysis of this compound as well (Trilleras et al., 2009).
Chemical Reactions and Properties
Compounds within the purine family, including 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, can undergo various chemical reactions, such as nucleophilic substitution, addition reactions, and cyclization. These reactions can significantly alter the compound's chemical properties and biological activities. The fluorine and methoxy groups present in the molecule can influence its reactivity, potentially affecting its interactions with enzymes and receptors (Kelley & McLean, 1986).
Wissenschaftliche Forschungsanwendungen
Selective Kinase Inhibition
Research on compounds structurally related to "2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide" has demonstrated potential in selective kinase inhibition, with implications for cancer therapy. For example, the development of selective inhibitors targeting the Met kinase superfamily has shown promising results in preclinical cancer models, highlighting the therapeutic potential of these molecules in oncology (G. M. Schroeder et al., 2009).
Electrochromic and Electrofluorescent Materials
Another area of application is in the development of electroactive materials. Research has explored the synthesis of polyamides containing electroactive units, which exhibit reversible electrochromic and electrofluorescent properties. These materials have potential applications in smart windows, displays, and sensors (Ningwei Sun et al., 2016).
Antimicrobial Agents
Compounds with similar structures have been investigated for their antimicrobial properties, particularly against resistant bacterial strains. The synthesis and evaluation of fluoroquinolone-based thiazolidinones, for example, have been explored for their potential as antibacterial and antifungal agents (N. Patel, S. D. Patel, 2010).
Radiotracer Development
Research has also focused on the development of radiotracers for imaging studies, such as PET scans. The synthesis of fluorinated compounds targeting specific receptors in the brain demonstrates the potential for these molecules in studying brain disorders and evaluating therapeutic interventions (†. R. Katoch-Rouse, A. Horti, 2003).
Synthesis of Fluorinated Heterocyclic Compounds
The utilization of fluorinated acrylic building blocks in the synthesis of heterocyclic compounds highlights the importance of fluorinated compounds in medicinal chemistry and material science. These methodologies offer pathways for the development of novel compounds with potential applications in various fields (G. Shi et al., 1996).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOMBPYGJWUELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

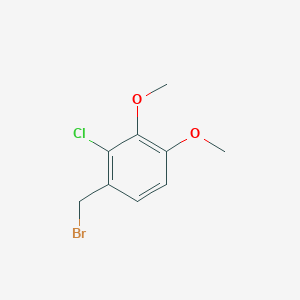
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
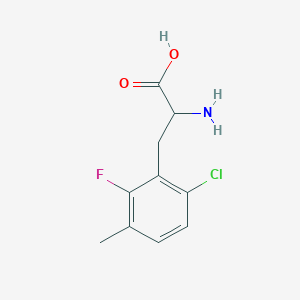
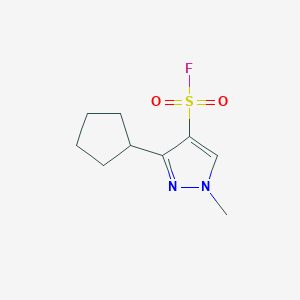
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
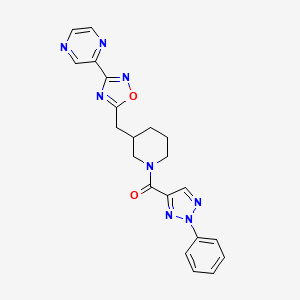
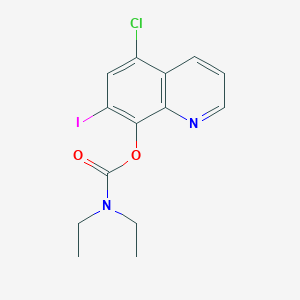
![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)

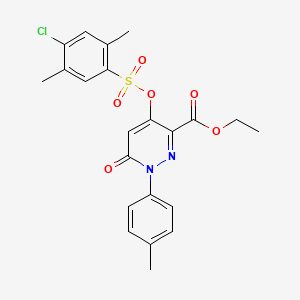
![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)
